(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 17283-87-3
VCID: VC21019149
InChI: InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-/m0/s1
SMILES: C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O
Molecular Formula: C13H14N2O6
Molecular Weight: 294.26 g/mol

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid

CAS No.: 17283-87-3

Cat. No.: VC21019149

Molecular Formula: C13H14N2O6

Molecular Weight: 294.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid - 17283-87-3

Specification

CAS No. 17283-87-3
Molecular Formula C13H14N2O6
Molecular Weight 294.26 g/mol
IUPAC Name 2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-/m0/s1
Standard InChI Key ZIMWCUUEMGFXNW-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)O
SMILES C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator